Cas no 400082-50-0 (Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate)

Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate is a brominated heteroaromatic compound featuring a thioether linkage and an ester functional group. Its structure combines a pyridine core with a 4-bromophenylsulfanyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the ester group provides opportunities for hydrolysis or transesterification. This compound is particularly useful in the development of bioactive molecules, ligands, and materials science applications due to its balanced reactivity and stability. Its well-defined structure ensures reproducibility in synthetic pathways, making it a reliable building block for specialized chemical transformations.
Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate structure
400082-50-0 structure
Product name:Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate
CAS No:400082-50-0
MF:
MW:
MDL:MFCD02185922
CID:4650781

Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate
    • MDL: MFCD02185922

Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
4M-543S-10G
methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0 >90%
10g
£5775.00 2023-09-07
TRC
M154040-25mg
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0
25mg
$ 230.00 2022-06-04
Key Organics Ltd
4M-543S-1G
methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0 >90%
1g
£770.00 2023-09-07
Matrix Scientific
165318-500mg
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0
500mg
$918.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645999-10mg
Methyl 4-((4-bromophenyl)thio)picolinate
400082-50-0 98%
10mg
¥924.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645999-5mg
Methyl 4-((4-bromophenyl)thio)picolinate
400082-50-0 98%
5mg
¥529.00 2024-05-15
Key Organics Ltd
4M-543S-10MG
methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0 >90%
10mg
£63.00 2023-09-07
Matrix Scientific
165318-1g
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0
1g
$1836.00 2023-09-07
Matrix Scientific
165318-5g
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
400082-50-0
5g
$7343.00 2023-09-07
A2B Chem LLC
AI72261-1g
methyl 4-[(4-bromophenyl)sulfanyl]pyridine-2-carboxylate
400082-50-0 >90%
1g
$1295.00 2024-04-20

Additional information on Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate

Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate (CAS No. 400082-50-0): A Comprehensive Overview

Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate

is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 400082-50-0, has garnered considerable attention due to its potential applications in drug development and molecular research. The intricate molecular framework of this compound, featuring a pyridine core linked to a sulfanyl group and a bromophenyl moiety, makes it a versatile intermediate in synthetic chemistry.

The Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate molecule exhibits notable chemical characteristics that make it valuable in various biochemical processes. The presence of the bromine atom in the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex organic molecules, which are often essential in the synthesis of novel pharmaceuticals.

In recent years, there has been a surge in research focused on developing new therapeutic agents targeting neurological disorders. The pyridine scaffold in Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate is particularly interesting because pyridine derivatives have shown promise in modulating neurotransmitter systems. For instance, studies have demonstrated that certain pyridine-based compounds can interact with serotonin and dopamine receptors, which are key targets in treating conditions like depression and Parkinson's disease.

The sulfanyl group attached to the pyridine ring also contributes to the compound's pharmacological potential. Sulfanyl-containing molecules are known for their ability to influence enzyme activity and cell signaling pathways. This makes Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate a candidate for further investigation in developing drugs that can modulate these pathways for therapeutic benefit.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The bromophenyl group provides a handle for further chemical manipulation, enabling researchers to design molecules with specific biological activities. For example, by introducing additional functional groups or using it as a precursor in multi-step syntheses, scientists can generate novel compounds with tailored properties for drug discovery.

Recent advancements in computational chemistry have also highlighted the importance of Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate in virtual screening and drug design. Molecular modeling studies have shown that this compound can interact with various biological targets, suggesting its utility in developing inhibitors or agonists for specific diseases. These virtual approaches are increasingly complementing traditional experimental methods, accelerating the discovery of new therapeutic agents.

The synthesis of Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 4-bromoiodobenzene and 2-pyridinesulfonyl chloride, which are then coupled using palladium-catalyzed reactions. The final esterification step introduces the methyl group, yielding the desired product with high purity and yield.

In conclusion, Methyl 4-(4-bromophenyl)sulfanyl-2-pyridinecarboxylate (CAS No. 400082-50-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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